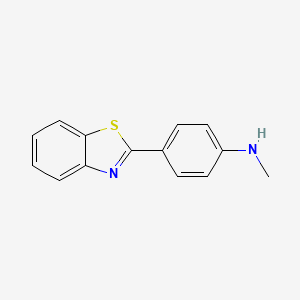
BTA-1
概要
説明
2-(4’-Methylaminophenyl)Benzothiazole is a derivative of thioflavin-T, known for its high affinity for amyloid-beta fibrils. This compound has shown significant potential in the field of neuroimaging, particularly in the detection and study of Alzheimer’s disease .
科学的研究の応用
2-(4’-Methylaminophenyl)Benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Utilized in the study of biological processes and interactions, particularly in the detection of amyloid-beta fibrils.
Medicine: Employed in neuroimaging techniques for the detection and study of Alzheimer’s disease.
Industry: Used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 2-(4’-Methylaminophenyl)Benzothiazole involves its high affinity for amyloid-beta fibrils. The compound binds specifically to these fibrils, allowing for their detection and study. This binding is dominated by a specific interaction with amyloid-beta deposits, making it a valuable tool in the study of Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methylaminophenyl)Benzothiazole typically involves the reaction of 4’-methylaminophenyl with benzothiazole under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(4’-Methylaminophenyl)Benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperature and pressure .
Major Products Formed
類似化合物との比較
Similar Compounds
Thioflavin-T: Another compound with high affinity for amyloid-beta fibrils, used in similar applications.
2-Aminobenzothiazole: A versatile compound used in various chemical and biological applications
Uniqueness
2-(4’-Methylaminophenyl)Benzothiazole is unique due to its uncharged nature and high brain entry and clearance, making it particularly effective in neuroimaging applications .
特性
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJRKGXJBXPBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431602 | |
| Record name | BTA-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
439858-28-3 | |
| Record name | BTA-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: BTA-1 binds selectively and specifically to amyloid-β (Aβ) plaques. [, , , , , , ] This interaction is thought to occur through intercalation between the β-sheets of the amyloid fibrils. [, ] this compound displays high affinity for Aβ aggregates, with a reported Kd of 5.8 nM in postmortem Alzheimer's disease (AD) brain homogenates, similar to its affinity for synthetic Aβ fibrils. [] This binding leads to an increase in fluorescence, allowing for visualization of Aβ plaques both in vitro and in vivo. [, , , ]
ANone: The articles primarily focus on the biological applications of this compound and do not extensively discuss its material compatibility or stability under various non-biological conditions.
ANone: The provided research papers do not present information regarding any catalytic properties of this compound. The focus remains on its application as an imaging agent for Aβ plaques.
A: One study employed computational chemistry to identify new potential amyloid imaging tracers using this compound as a reference compound. [] This study used molecular docking, molecular dynamics simulations, and MM/PBSA calculations to evaluate the binding affinities and stabilities of candidate compounds, highlighting the potential of computational chemistry in this field.
ANone: While the articles provided don’t present a systematic SAR study, certain structural aspects are highlighted:
- Neutral Charge: this compound's neutral charge, unlike its parent compound Thioflavin T, is crucial for its ability to cross the blood-brain barrier. [, , ]
- Hydroxyl Group (6-OH-BTA-1): The addition of a hydroxyl group at the 6-position in 6-OH-BTA-1 (PIB) was found to improve clearance from the brain without significantly affecting Aβ binding. [, , , ]
ANone: The provided research papers focus on the scientific aspects of this compound and do not provide information regarding specific SHE regulations. As with all research chemicals, appropriate safety protocols and handling guidelines should be followed.
ANone: Several studies investigate the pharmacokinetic properties of this compound and its derivatives:
- Brain Uptake and Clearance: this compound exhibits rapid brain entry and clearance in mice, with brain uptake peaking at 2 minutes post-injection and decreasing significantly by 30 minutes. [, , ] This rapid clearance is considered advantageous for imaging purposes. [, , ]
- Metabolism: In humans, the liver is the primary organ for this compound metabolism, with the hepatobiliary and renal systems being the major routes of clearance and excretion. [, ] Approximately 20% of the injected radioactivity is excreted in urine. []
- Metabolite Analysis: Around 75% of this compound remains intact in plasma 30 minutes post-injection. []
ANone: Several in vitro and in vivo studies have been conducted to assess the efficacy of this compound and its derivatives:
- In vitro: this compound displays high binding affinity for both synthetic Aβ fibrils and postmortem AD brain homogenates. [, , , , ] In autoradiography studies on AD brain sections, this compound selectively labels Aβ plaques. [, , , , ]
- Animal Models: this compound successfully labeled Aβ plaques in vivo in transgenic mice models of AD. [, , , , ] In one study, intravenous injection of this compound in mice resulted in specific staining of plaques detectable even 42 hours post-injection. []
- Clinical Trials: While no full clinical trials are described within the provided research papers, one study reports a PET scan of an AD patient and a healthy control using [11C]this compound. The AD patient exhibited higher tracer accumulation in the prefrontal, parietal, and striatal regions compared to the healthy control. []
ANone: The provided articles do not discuss any resistance mechanisms related to this compound. The focus is on its binding to Aβ plaques and its use as an imaging agent.
ANone: While the primary focus of the provided articles is not toxicological assessment, some information regarding the safety of this compound is available:
- Human Studies: A study on the biodistribution and radiation dosimetry of [11C]this compound in humans reported that the administration of the tracer was well-tolerated by all subjects, with no signs of adverse reactions. [] The effective radiation dose was deemed acceptable for research purposes. []
ANone: The provided articles primarily focus on the development and evaluation of this compound and its derivatives as imaging agents. They do not delve into specific drug delivery or targeting strategies beyond the inherent ability of this compound to cross the blood-brain barrier and bind to Aβ plaques.
A: this compound itself acts as a biomarker for Aβ plaques. [, , , , , , ] Elevated uptake of radiolabeled this compound, as visualized by PET imaging, is considered a potential biomarker for preclinical AD and is being investigated for its ability to predict conversion from mild cognitive impairment to AD. [, , , , ]
ANone: Various analytical techniques are mentioned throughout the studies, including:
- Radiolabeling: this compound is typically radiolabeled with carbon-11 ([11C]) or tritium ([3H]) for in vivo and in vitro studies, respectively. [, , , , , , , , , , , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, often in combination with radioactivity detection, is used for purification and analysis of this compound and its derivatives. [, , , , , , , , , ]
- Mass Spectrometry (MS): MS, often coupled with HPLC (LC/MS), is employed to confirm the identity and analyze the structure of this compound and its metabolites. [, ]
- Positron Emission Tomography (PET): PET imaging using radiolabeled this compound is a key technique for visualizing and quantifying Aβ plaque burden in the brain. [, , , , , , , , , , ]
- Fluorescence Spectroscopy: The interaction of this compound with Aβ fibrils results in enhanced fluorescence, which is used for in vitro binding assays and characterization. [, , , ]
- Autoradiography: Autoradiography on postmortem brain tissue sections is used to visualize the distribution and binding of radiolabeled this compound to Aβ plaques. [, , , , , ]
ANone: The provided research papers focus on the biomedical applications of this compound and do not contain information about its environmental impact or degradation.
ANone: The provided articles do not discuss the dissolution and solubility properties of this compound in detail.
ANone: The provided research papers do not address the immunogenicity of this compound. Further research would be needed to evaluate its potential to elicit immune responses.
ANone: The research presented relies on standard infrastructure and resources for radiopharmaceutical development and evaluation:
- Radiochemistry Facilities: Access to cyclotrons or other particle accelerators is essential for the production of short-lived radioisotopes like carbon-11. [, , , , , , , , , , , ]
- PET Imaging Centers: PET scanners are crucial for in vivo studies using radiolabeled this compound to visualize and quantify Aβ plaques. [, , , , , , , , , , ]
- Animal Models: Transgenic mouse models of AD are essential for preclinical evaluation of this compound and other amyloid imaging agents. [, , , , ]
ANone: The development of this compound and its derivatives represents a significant milestone in AD research:
- Early Attempts: Initial efforts focused on radiolabeled antibodies and large molecules like Congo red, but these faced challenges in crossing the blood-brain barrier. [, ]
- Thioflavin T Derivatives: The discovery that thioflavin T derivatives could be modified to cross the blood-brain barrier and bind to Aβ plaques was a major breakthrough. [, , ]
- PIB (6-OH-BTA-1): The development of PIB, a 6-hydroxylated derivative of this compound, further improved brain clearance and became a widely used amyloid imaging agent. [, , , , ]
ANone: The research on this compound highlights the importance of cross-disciplinary collaboration in drug discovery and development:
- Medicinal Chemistry: Synthesis and optimization of this compound derivatives require expertise in medicinal chemistry. [, , , , , , , , , , , , , ]
- Radiochemistry: Radiolabeling of this compound and development of efficient radiosynthesis methods are crucial for in vivo imaging studies. [, , , , , , , , , , , , ]
- Neuroscience: Understanding the role of Aβ plaques in AD and the potential of this compound as an early diagnostic tool involves collaboration with neuroscientists. [, , , , , , , , , , , , , ]
- Imaging Physics: Development and optimization of PET imaging protocols, data analysis methods, and quantitative assessment techniques require expertise in imaging physics. [, , , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




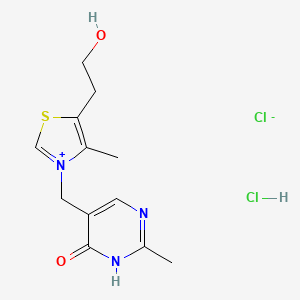
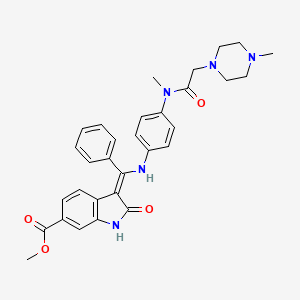
![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
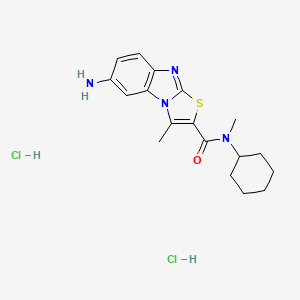
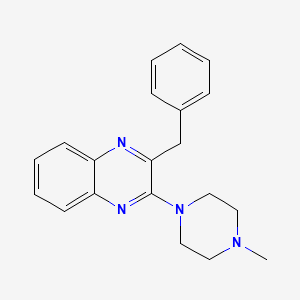
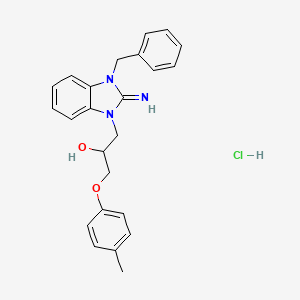
![5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol](/img/structure/B1663104.png)
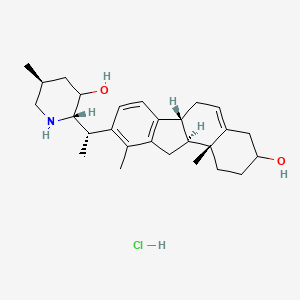
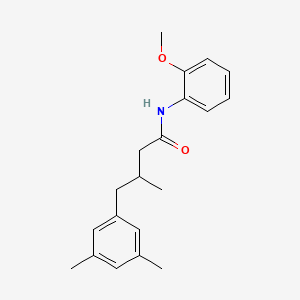
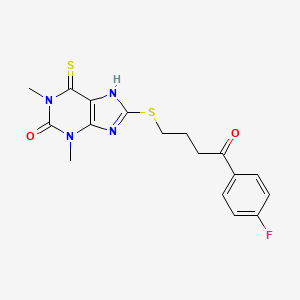
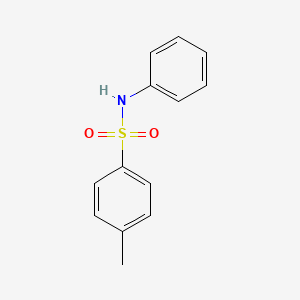
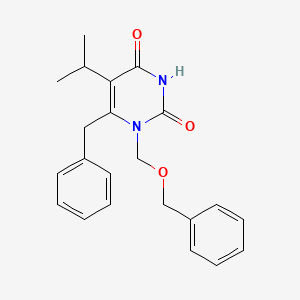
![2-[[6-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B1663112.png)